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Introduction

Methyl 3-fluoro-4-hydroxybenzoate (CAS No. 403-01-0) is a fluorinated aromatic compound
with significance as a versatile building block in the synthesis of pharmaceuticals and other
complex organic molecules.[1] Its chemical structure, featuring a hydroxyl group, a methyl
ester, and a fluorine atom on the benzene ring, imparts unique electronic properties and
reactivity, making it a molecule of interest for researchers in drug discovery and materials
science. The molecular formula of this compound is CsH7FOs, and it has a molecular weight of
170.14 g/mol .[1]

A thorough spectroscopic characterization is paramount to confirm the identity and purity of
Methyl 3-fluoro-4-hydroxybenzoate. This technical guide provides a detailed overview of the
expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS)—for this compound. The interpretation of these spectra is crucial for
verifying the molecular structure and for quality control in synthetic processes.

While direct experimental spectra for Methyl 3-fluoro-4-hydroxybenzoate are not readily
available in public databases, this guide will leverage data from closely related analogs and
predictive models to provide a comprehensive analysis of the expected spectral features. This
approach allows for a robust understanding of the key spectroscopic signatures of the title
compound.
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Molecular Structure and Spectroscopic Rationale

The structural features of Methyl 3-fluoro-4-hydroxybenzoate dictate its spectroscopic
behavior. Understanding these features is key to interpreting the resulting spectra.

Caption: Molecular structure of Methyl 3-fluoro-4-hydroxybenzoate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

Experimental Protocol: NMR

A standard protocol for acquiring NMR spectra of a solid sample like Methyl 3-fluoro-4-
hydroxybenzoate would involve:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIls, DMSO-ds, or Acetone-de). The choice of solvent is critical as
it can influence the chemical shifts, particularly of the hydroxyl proton.

e Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
0.00 ppm).

o Data Acquisition: Record the *H and 13C NMR spectra on a high-field NMR spectrometer
(e.g., 400 MHz or higher). Standard pulse programs would be used for both one-dimensional
and, if necessary, two-dimensional experiments (e.g., COSY, HSQC, HMBC) to aid in
assignments.

'H NMR Spectroscopy: Predicted Data and Interpretation

The *H NMR spectrum will provide information on the number of different types of protons and
their neighboring environments.
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Predicted Coupling
Proton . . s :
. Chemical Shift  Multiplicity Constant (J, Integration
Assighment
(3, ppm) Hz)
-OCHs ~3.9 Singlet (s) N/A 3H
Ar-H (position 5) ~7.6 Doublet (d) ~85 1H
N Doublet of J(H,H) ~8.5,
Ar-H (position 2) ~7.5 1H
doublets (dd) J(H,F) ~11.0
Ar-H (position 6) ~7.0 Doublet (d) J(H,F) ~2.0 1H
5.0-6.0 Broad Singlet (br
-OH _ N/A 1H
(variable) S)
Interpretation:

e The methoxy (-OCHs) protons will appear as a sharp singlet, typically downfield around 3.9
ppm, due to the deshielding effect of the adjacent oxygen atom.

e The aromatic protons will exhibit a complex splitting pattern due to both proton-proton (H-H)
and proton-fluorine (H-F) coupling.

o The proton at position 5 is expected to be a doublet due to coupling with the neighboring
proton at position 6.

o The proton at position 2 will likely be a doublet of doublets, coupling to the proton at
position 6 and the fluorine at position 3.

o The proton at position 6 will also be split, likely appearing as a doublet with a smaller
coupling constant due to coupling with the fluorine at position 3.

e The hydroxyl (-OH) proton signal is often broad and its chemical shift is highly dependent on
the solvent, concentration, and temperature. It may not show clear coupling.

3C NMR Spectroscopy: Predicted Data and
Interpretation
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The 3C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (6, ppm)
C=0 (ester) ~165

C-F ~155 (d, 1JCF = 245 Hz)

C-OH ~148

C (ester attached) ~125

C-H (aromatic) 115-130

C-H (aromatic) 115-130

C-H (aromatic) 115-130

-OCHs ~52

Interpretation:

The carbonyl carbon of the ester will be the most downfield signal, around 165 ppm.

The carbon directly bonded to the fluorine atom (C-F) will show a large coupling constant
(XJCF) and will be significantly downfield.

The carbon attached to the hydroxyl group (C-OH) will also be in the downfield region of the
aromatic signals.

The remaining aromatic carbons will appear in the typical range of 115-130 ppm.

The methoxy carbon (-OCH?3s) will be the most upfield signal, around 52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR
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e Sample Preparation: The spectrum can be obtained using a potassium bromide (KBr) pellet
or by attenuated total reflectance (ATR). For a KBr pellet, a small amount of the solid sample
is ground with dry KBr and pressed into a thin, transparent disk.

o Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer, typically over the range of 4000-400 cm™1,

Predicted IR Data and Interpretation

Wavenumber (cm~12) Vibration Functional Group
3500-3200 (broad) O-H stretch Phenolic -OH
3100-3000 C-H stretch Aromatic C-H
~1720 C=0 stretch Ester carbonyl
~1600, ~1480 C=C stretch Aromatic ring
~1250 C-O stretch Ester
~1100 C-F stretch Aryl-Fluoride
Interpretation:

e Abroad absorption band in the region of 3500-3200 cm~* is characteristic of the O-H
stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen
bonding.

e The strong, sharp peak around 1720 cm~1 is indicative of the C=0 stretching vibration of the
ester functional group.

o Absorptions in the 1600-1480 cm~! region are due to C=C stretching vibrations within the
aromatic ring.

e The C-O stretching of the ester will likely appear around 1250 cm~1.

e The C-F stretching vibration is expected to be a strong band around 1100 cm~1,

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Experimental Protocol: MS

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-
MS).

« lonization: Electron ionization (EIl) or a soft ionization technique like electrospray ionization
(ESI) can be used. El will lead to more fragmentation, while ESI will likely show the
protonated molecular ion.

o Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured by the mass

analyzer.
miz lon
170 [M]* (Molecular lon)
139 [M - OCH3s]*
111 [M - COOCHs]*

Interpretation:

e The molecular ion peak ([M]*) is expected at an m/z of 170, corresponding to the molecular
weight of the compound.

o A common fragmentation pathway for methyl esters is the loss of the methoxy radical (-
OCHs), which would result in a fragment ion at m/z 139.

o Another likely fragmentation is the loss of the entire methoxycarbonyl group (-COOCH:S3),
leading to a fragment at m/z 111.

e In ESI-MS, the protonated molecule [M+H]* would be observed at m/z 171. PubChem
predicts several adducts including [M+Na]* at m/z 193.03 and [M-H]~ at m/z 169.03.
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Conclusion

The comprehensive analysis of 1H NMR, 13C NMR, IR, and mass spectra provides a powerful
methodology for the unambiguous identification and characterization of Methyl 3-fluoro-4-
hydroxybenzoate. The predicted data, based on established spectroscopic principles and data
from analogous compounds, offers a clear roadmap for researchers to confirm the structure
and purity of their synthesized material. This multi-technique approach ensures a high degree
of confidence in the identity of the compound, which is a critical step in any research and
development endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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